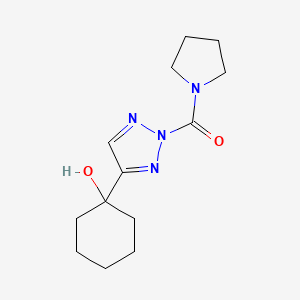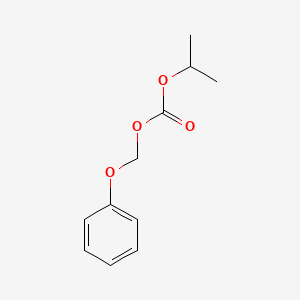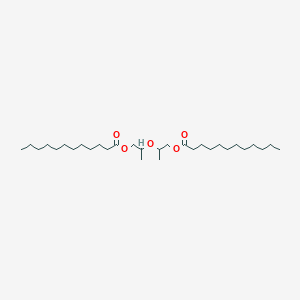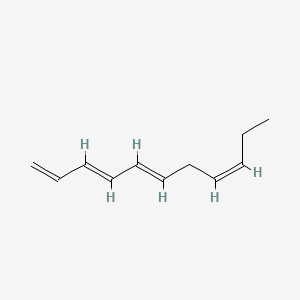
(E,E,Z)-Undeca-1,3,5,8-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,E,Z)-Undeca-1,3,5,8-tetraene is an organic compound characterized by its unique structure, which includes multiple double bonds. This compound is part of the alkene family and is notable for its geometric isomerism, which is described using the E/Z notation system. The E/Z system is used to denote the relative positions of substituents around the double bonds, with “E” indicating opposite sides and “Z” indicating the same side.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E,Z)-Undeca-1,3,5,8-tetraene typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Wittig reactions, where phosphonium ylides react with aldehydes or ketones to form alkenes. The reaction conditions often require a strong base, such as sodium hydride, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to increase yield and efficiency. Catalysts such as palladium or platinum complexes can be used to facilitate the formation of double bonds. Additionally, high-pressure and high-temperature conditions may be employed to drive the reactions to completion.
Chemical Reactions Analysis
Types of Reactions
(E,E,Z)-Undeca-1,3,5,8-tetraene can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: This reaction involves the replacement of one substituent with another. Halogenation reactions, where a hydrogen atom is replaced by a halogen, are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated alkenes.
Scientific Research Applications
(E,E,Z)-Undeca-1,3,5,8-tetraene has various applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of complex organic molecules.
Industry: Used in the production of polymers and other advanced materials due to its multiple reactive sites.
Mechanism of Action
The mechanism of action of (E,E,Z)-Undeca-1,3,5,8-tetraene involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also participate in radical reactions, where the double bonds serve as sites for radical formation and propagation. The pathways involved often include the formation of intermediate species that facilitate the overall reaction.
Comparison with Similar Compounds
Similar Compounds
(E,E)-Undeca-1,3,5-triene: Similar structure but with fewer double bonds.
(Z,Z)-Undeca-1,3,5,8-tetraene: Different geometric isomer with all substituents on the same side.
(E,Z)-Undeca-1,3,5,8-tetraene: Mixed geometric isomer with different positions of substituents.
Uniqueness
(E,E,Z)-Undeca-1,3,5,8-tetraene is unique due to its specific arrangement of double bonds and substituents, which can influence its reactivity and interaction with other molecules. This unique structure makes it a valuable compound for studying stereochemistry and reaction mechanisms.
Properties
CAS No. |
50277-31-1 |
|---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
(3E,5E,8Z)-undeca-1,3,5,8-tetraene |
InChI |
InChI=1S/C11H16/c1-3-5-7-9-11-10-8-6-4-2/h3,5-9,11H,1,4,10H2,2H3/b7-5+,8-6-,11-9+ |
InChI Key |
JXRWPVZILDJGFO-QVKHCOBZSA-N |
Isomeric SMILES |
CC/C=C\C/C=C/C=C/C=C |
Canonical SMILES |
CCC=CCC=CC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


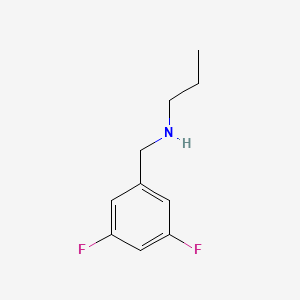
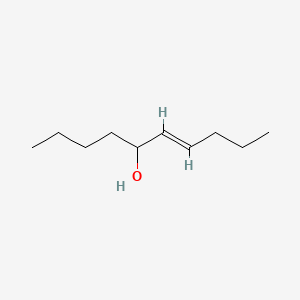
![2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12641807.png)

![3H-1,2,4-Triazol-3-one, 2-(2-aminoethyl)-4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-](/img/structure/B12641813.png)
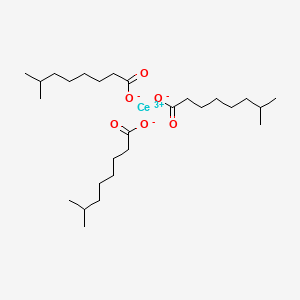
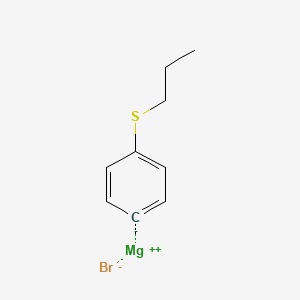
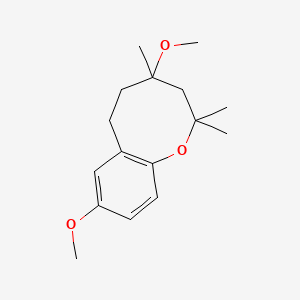
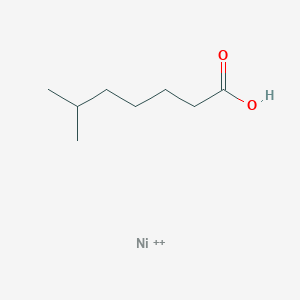
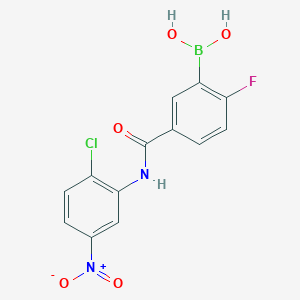
![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-(1-piperazinyl)-](/img/structure/B12641838.png)
